molecular formula C14H29O5P B15162737 Acetic acid, (diethoxyphosphinyl)-, octyl ester CAS No. 147318-10-3

Acetic acid, (diethoxyphosphinyl)-, octyl ester

Cat. No.: B15162737
CAS No.: 147318-10-3
M. Wt: 308.35 g/mol
InChI Key: MXMDTVDDOYHTLF-UHFFFAOYSA-N
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Description

Acetic acid, (diethoxyphosphinyl)-, octyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with an octyl group and a diethoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (diethoxyphosphinyl)-, octyl ester typically involves the esterification of acetic acid with octanol in the presence of a diethoxyphosphinylating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (diethoxyphosphinyl)-, octyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding acetic acid and octanol.

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids and other oxidation products.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions using water as the reagent.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Acetic acid and octanol.

    Oxidation: Phosphonic acids and other oxidation products.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (diethoxyphosphinyl)-, octyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and phosphonic acid derivatives.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (diethoxyphosphinyl)-, octyl ester involves its interaction with molecular targets through its ester and phosphinyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Octyl acetate: An ester formed from octanol and acetic acid, similar in structure but lacking the diethoxyphosphinyl group.

    Diethylphosphonoacetic acid: Contains a phosphonoacetic acid moiety but differs in the ester group.

Uniqueness

Acetic acid, (diethoxyphosphinyl)-, octyl ester is unique due to the presence of both an octyl ester and a diethoxyphosphinyl group. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that require both ester and phosphinyl functionalities.

Properties

CAS No.

147318-10-3

Molecular Formula

C14H29O5P

Molecular Weight

308.35 g/mol

IUPAC Name

octyl 2-diethoxyphosphorylacetate

InChI

InChI=1S/C14H29O5P/c1-4-7-8-9-10-11-12-17-14(15)13-20(16,18-5-2)19-6-3/h4-13H2,1-3H3

InChI Key

MXMDTVDDOYHTLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CP(=O)(OCC)OCC

Origin of Product

United States

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